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molecular formula C10H19NO2 B8688141 3-Oxo-n,n-dipropylbutanamide CAS No. 25233-44-7

3-Oxo-n,n-dipropylbutanamide

Cat. No. B8688141
M. Wt: 185.26 g/mol
InChI Key: MDGLAZHWDSJEJP-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

A solution of 27.80 g (0.28 mol) N,N-di-n-propylamine was added dropwise to a solution of 20.00 g (0.24) diketene in 100 ml MeOH at 0° C. After stirring for 3 hours at 0° C., no starting material was detected anymore by thin-layer chromatography. The reaction mixture was spun off and the residue was purified by means of column chromatography. 38.05 g of product was obtained as a slightly yellow oil.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[CH2:8]=[C:9]1[O:13][C:11](=[O:12])[CH2:10]1>CO>[O:13]=[C:9]([CH3:8])[CH2:10][C:11]([N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])=[O:12]

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(CC(=O)N(CCC)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.05 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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